1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
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Description
1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is a chemical compound with the molecular formula C6H9N3O . It is also known as 3H-Pyrazolo[4,3-c]pyridin-3-one .
Molecular Structure Analysis
The molecular structure of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one consists of a pyrazolo[3,4-c]pyridin-3-one core, which is a bicyclic structure with a pyrazole ring fused to a pyridinone ring .Scientific Research Applications
Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines, a group that includes variants of the mentioned compound, have shown significant potential in biomedical applications. Over 300,000 such compounds have been described, with diverse biomedical applications stemming from the variety of substituents at key positions on the compound (Donaire-Arias et al., 2022).
Kinase-Focused Library Development : The compound's structure, particularly its arrangement of hydrogen bond donor and acceptor groups, makes it suitable for ATP competitive binding to kinase enzymes. This has led to the development of a novel kinase-focused library, indicating its potential in cancer drug discovery (Smyth et al., 2010).
Synthesis for Medicinal Chemistry : Computational studies identified certain derivatives of this compound as valuable for medicinal chemistry, leading to the development of robust synthetic protocols for these scaffolds. This highlights its importance as a pharmacophore in drug development (Júnior et al., 2016).
Ultrasound-Promoted Synthesis : The application of ultrasound irradiation in synthesizing fused polycyclic derivatives of this compound has been explored. This method offers rapid synthesis with excellent yields, demonstrating the compound's versatility in chemical synthesis (Nikpassand et al., 2010).
Antiproliferative Activity in Cancer Research : Some derivatives of this compound have shown promising antiproliferative activity in various cancer cell lines. This indicates its potential utility in the development of new anticancer agents (Pawar et al., 2017).
Fluorescent Chemosensors for Metal Detection : Derivatives of this compound have been utilized to design fluorescent probes for metal detection, such as Cu2+. This application in chemical sensing demonstrates its versatility beyond medicinal chemistry (García et al., 2019).
Aminocarbonylation and Pharmaceutical Applications : The compound's derivatives have been synthesized using palladium-catalyzed aminocarbonylation, indicating its adaptability in pharmaceutical synthesis. This method offers high yields and functional group tolerance, making it significant in drug discovery (Keating & Alam, 2021).
properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMMUUFLHUEUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717441 |
Source
|
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
CAS RN |
654666-65-6 |
Source
|
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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